molecular formula C20H17ClN4O3S B11047387 1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone

1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone

Cat. No.: B11047387
M. Wt: 428.9 g/mol
InChI Key: CXNUZQOAKGFKJU-UHFFFAOYSA-N
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Description

1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone is a complex organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines.

Preparation Methods

The synthesis of 1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone involves multiple steps, typically starting with the formation of the pyrazolo[5,1-c][1,2,4]triazine core. This can be achieved through [4+2] cycloaddition reactions involving diazo compounds and suitable dienophiles . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium acetate at low temperatures (0-5°C) . Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound interacts with the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[5,1-c][1,2,4]triazines and pyrazolo[3,4-d]pyrimidines. These compounds share structural similarities but differ in their biological activities and target specificities . For instance:

Properties

Molecular Formula

C20H17ClN4O3S

Molecular Weight

428.9 g/mol

IUPAC Name

1-[8-(4-chlorophenyl)-3-methylsulfonyl-4-phenyl-4H-pyrazolo[5,1-c][1,2,4]triazin-1-yl]ethanone

InChI

InChI=1S/C20H17ClN4O3S/c1-13(26)24-20-17(14-8-10-16(21)11-9-14)12-22-25(20)18(15-6-4-3-5-7-15)19(23-24)29(2,27)28/h3-12,18H,1-2H3

InChI Key

CXNUZQOAKGFKJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=NN2C(C(=N1)S(=O)(=O)C)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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